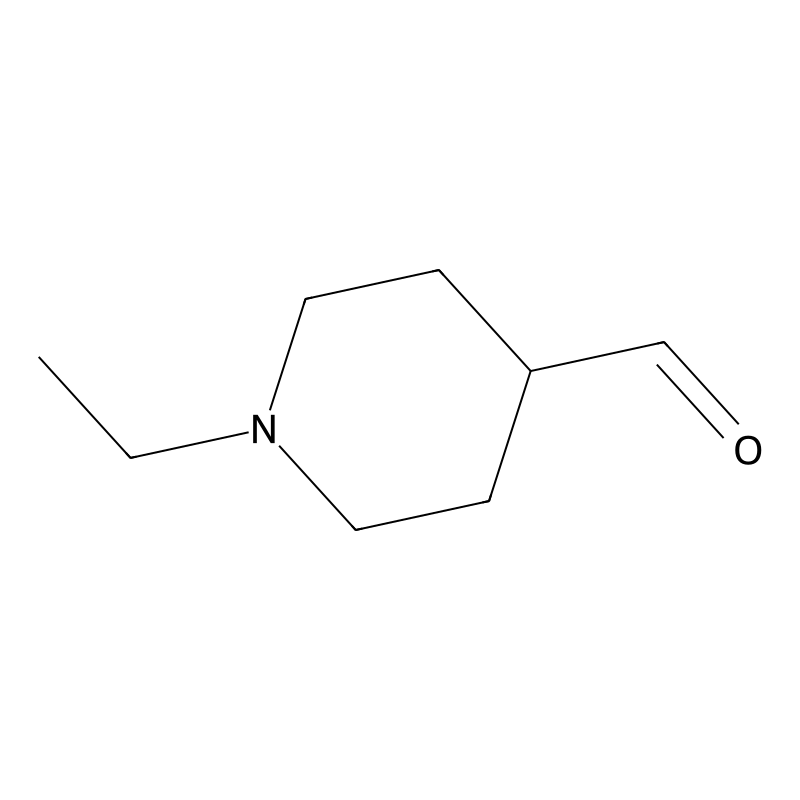

1-Ethyl-piperidine-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

The synthesis of piperidine derivatives has been a subject of numerous scientific studies . These studies focus on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The pharmaceutical applications of synthetic and natural piperidines have also been covered, along with the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

1-Ethyl-piperidine-4-carbaldehyde is a chemical compound with the molecular formula and a molecular weight of approximately 141.21 g/mol. It is categorized as an aldehyde due to the presence of the carbonyl group (-CHO) at the 4-position of the piperidine ring. This compound is known for its potential applications in organic synthesis and medicinal chemistry.

- Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of alcohols or other functional groups upon reaction with nucleophiles such as alcohols or amines.

- Condensation Reactions: It can undergo condensation with amines to form imines or with other aldehydes in reactions like the Knoevenagel condensation.

- Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

The reactivity of 1-ethyl-piperidine-4-carbaldehyde is influenced by the electron-donating ethyl group, which can stabilize intermediate species during these reactions.

1-Ethyl-piperidine-4-carbaldehyde can be synthesized through several methods:

- Alkylation of Piperidine: Starting from piperidine, alkylation can be performed using ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

- Formylation: The introduction of the aldehyde group can be achieved through formylation reactions using reagents like formic acid or by employing Vilsmeier-Haack reaction conditions.

- Reduction of Precursors: Compounds such as 1-ethyl-piperidine-4-carboxylic acid can be reduced to yield the corresponding aldehyde.

The synthesis often requires careful control of reaction conditions to yield high purity products.

1-Ethyl-piperidine-4-carbaldehyde has several applications:

- Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.

- Potential Drug Development: Given its structural properties, it may serve as a lead compound for developing new therapeutic agents targeting various diseases.

- Chemical Research: It is used in research settings to study reaction mechanisms involving piperidine derivatives.

Interaction studies involving 1-ethyl-piperidine-4-carbaldehyde primarily focus on its reactivity with biological molecules and its potential effects on cellular pathways. Investigations into its interactions with enzymes or receptors could provide insights into its pharmacological properties and therapeutic potential.

Several compounds share structural similarities with 1-ethyl-piperidine-4-carbaldehyde, including:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Piperidine | Basic structure; lacks carbonyl functionality | |

| 4-Piperidone | Ketone instead of aldehyde; used in medicinal chemistry | |

| Ethyl 4-piperidinecarboxylate | Carboxylic acid derivative; different functional group |

Uniqueness

1-Ethyl-piperidine-4-carbaldehyde is unique due to its specific combination of an ethyl substituent and an aldehyde functional group on a piperidine ring. This structure allows it to participate in a variety of